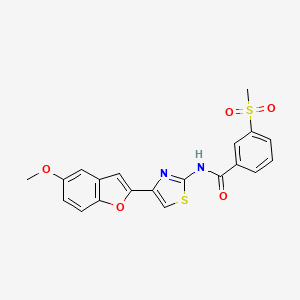

N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide

Description

The compound N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide features a hybrid heterocyclic architecture comprising a benzofuran-thiazol core linked to a methylsulfonyl-substituted benzamide. Key structural elements include:

- 5-Methoxybenzofuran-2-yl group: A fused aromatic system with electron-donating methoxy substituents.

- Thiazol-2-yl moiety: A five-membered heterocycle with nitrogen and sulfur atoms, often associated with bioactivity.

Properties

IUPAC Name |

N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O5S2/c1-26-14-6-7-17-13(8-14)10-18(27-17)16-11-28-20(21-16)22-19(23)12-4-3-5-15(9-12)29(2,24)25/h3-11H,1-2H3,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDRMGOQDCVFCBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=C2)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes the current understanding of its biological activity, supported by data tables and relevant studies.

- Molecular Formula : C23H17N3O5S

- Molecular Weight : 447.5 g/mol

- CAS Number : 922079-24-1

Antimicrobial Activity

Recent studies have highlighted the compound's antibacterial properties, particularly against various strains of bacteria. The compound's structure incorporates both thiazole and sulfonamide groups, which are known for their antimicrobial effects.

The antibacterial activity is primarily attributed to the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria. By disrupting this pathway, the compound exhibits bacteriostatic effects, preventing bacterial cell division and growth .

Efficacy Against Bacterial Strains

The following table summarizes the antibacterial activity of this compound against selected bacterial strains:

| Bacterial Strain | Concentration (μg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 3.9 | 10.5 |

| Escherichia coli | 3.9 | 0 (no activity) |

| Bacillus subtilis | 3.9 | 12 |

| Staphylococcus epidermidis | 3.9 | 7 |

The compound demonstrated potent activity against Staphylococcus aureus and Bacillus subtilis, while showing no significant effect on Escherichia coli, likely due to resistance mechanisms .

Anticancer Activity

In addition to its antibacterial properties, this compound has been investigated for its potential anticancer effects.

Case Studies and Research Findings

- Cell Line Studies : The compound was tested on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). Results indicated significant cytotoxic effects at micromolar concentrations, leading to apoptosis in treated cells.

- Mechanistic Insights : The compound appears to induce cell cycle arrest and promote apoptosis through the activation of caspase pathways, suggesting a dual role as both a cytotoxic agent and a modulator of signaling pathways involved in cancer progression .

Comparison with Similar Compounds

Table 1: Key Properties of Benzamide-Thiazol Analogues ()

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide to ensure high yield and purity?

- Methodological Answer : Synthesis optimization involves multi-step protocols, including cyclocondensation of thioamide intermediates with α-haloketones under reflux conditions. Critical parameters include temperature control (e.g., 50–80°C), solvent selection (ethanol or dichloromethane), and pH adjustment during purification. Post-synthesis, column chromatography or recrystallization (using methanol or ethyl acetate) enhances purity .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H/13C) confirms structural integrity by resolving aromatic protons (δ 7.2–8.5 ppm) and sulfonamide groups. High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., ~376.42 g/mol). X-ray crystallography provides bond angle data (e.g., trigonal-planar geometry at sulfonamide nitrogen, 117–124°) .

Q. How can researchers design initial biological screening assays to evaluate antimicrobial or anticancer potential?

- Methodological Answer : Use standardized assays like broth microdilution (MIC determination against Gram+/− bacteria) or MTT assays (anticancer activity in cell lines, e.g., HeLa or MCF-7). Include positive controls (e.g., cisplatin for cytotoxicity) and measure IC50 values. Solubility in DMSO/PBS should be ≤1% to avoid solvent interference .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies systematically identify critical functional groups?

- Methodological Answer : Synthesize analogs with substituent variations (e.g., methoxy → ethoxy, methylsulfonyl → ethylsulfonyl) and compare bioactivity. For example, replacing bromine with chlorine in the thiazole ring alters antibacterial potency . Computational tools like CoMFA or molecular docking (AutoDock Vina) predict binding affinity changes, correlating with experimental IC50 data .

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data?

- Methodological Answer : Address pharmacokinetic limitations (e.g., poor bioavailability) via formulation adjustments (nanoparticle encapsulation) or structural modifications (e.g., adding morpholino groups for solubility). Validate using murine models with pharmacokinetic profiling (plasma half-life, tissue distribution) .

Q. Which advanced computational methods predict binding interactions with biological targets?

- Methodological Answer : Molecular dynamics simulations (GROMACS) assess stability of enzyme-compound complexes. Quantum mechanics/molecular mechanics (QM/MM) models evaluate electronic interactions (e.g., sulfonamide hydrogen bonding with kinase active sites). Surface Plasmon Resonance (SPR) quantifies binding kinetics (ka/kd) .

Q. How can orthogonal approaches validate the compound’s mechanism of action?

- Methodological Answer : Combine enzyme inhibition assays (e.g., COX-2 or PFOR) with gene expression profiling (RNA-seq) to identify downstream pathways. Use CRISPR-Cas9 knockouts of putative targets (e.g., EGFR) to confirm specificity. Fluorescence polarization assays validate direct target engagement .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.